molecular formula C16H17N3O5 B14096005 1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid

1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B14096005
M. Wt: 331.32 g/mol
InChI Key: FVYODRAEWGIASR-UHFFFAOYSA-N
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Description

1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the piperidine and carboxylic acid moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles are often employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

  • 2-hydroxyquinoline
  • 4-hydroxyquinoline
  • 2,4-dihydroxyquinoline

Uniqueness

1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the quinazolinone core with the piperidine and carboxylic acid moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H17N3O5/c20-13(18-7-5-10(6-8-18)15(22)23)9-19-14(21)11-3-1-2-4-12(11)17-16(19)24/h1-4,10H,5-9H2,(H,17,24)(H,22,23)

InChI Key

FVYODRAEWGIASR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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